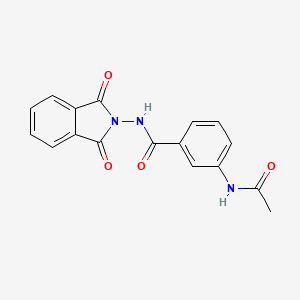
3-(acetylamino)-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(ACETYLAMINO)-N~1~-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)BENZAMIDE is a complex organic compound with the molecular formula C17H12N2O5 It is characterized by the presence of an acetylamino group and a phthalimide moiety attached to a benzamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(ACETYLAMINO)-N~1~-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)BENZAMIDE typically involves the following steps:
Phthalimide Formation: The phthalimide moiety is introduced via a condensation reaction between phthalic anhydride and an amine.
Coupling Reaction: The final step involves coupling the acetylamino and phthalimide groups to the benzamide backbone under specific reaction conditions, such as the use of a coupling agent like dicyclohexylcarbodiimide (DCC) in an appropriate solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(ACETYLAMINO)-N~1~-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
3-(ACETYLAMINO)-N~1~-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)BENZAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with specific biological targets.
Materials Science: It is explored for use in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Biological Studies: The compound is used in studies to understand its interactions with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: It may be utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 3-(ACETYLAMINO)-N~1~-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylamino and phthalimide groups play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular interactions depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- METHYL {[(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ACETYL]AMINO}ACETATE
- 2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ETHANETHIOAMIDE
- METHYL 2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)-3-HYDROXYPROPANOATE
Uniqueness
3-(ACETYLAMINO)-N~1~-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both acetylamino and phthalimide groups allows for versatile interactions with various molecular targets, making it a valuable compound for diverse applications.
Properties
Molecular Formula |
C17H13N3O4 |
|---|---|
Molecular Weight |
323.30 g/mol |
IUPAC Name |
3-acetamido-N-(1,3-dioxoisoindol-2-yl)benzamide |
InChI |
InChI=1S/C17H13N3O4/c1-10(21)18-12-6-4-5-11(9-12)15(22)19-20-16(23)13-7-2-3-8-14(13)17(20)24/h2-9H,1H3,(H,18,21)(H,19,22) |
InChI Key |
JSSKESUOKTYOTN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C(=O)NN2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[2-Methyl-3-(4-nitrophenyl)-5-phenyl-4-(phenylcarbonyl)-2,3-dihydrofuran-2-yl]imino}-1,3-diphenylpropane-1,3-dione](/img/structure/B11096277.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B11096284.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-5-(morpholin-4-ylmethyl)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11096292.png)
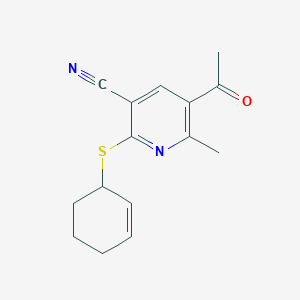
![(3-Methoxyphenyl)[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone](/img/structure/B11096304.png)
![1-{[(11Z)-11H-indeno[1,2-b]quinoxalin-11-ylideneamino]oxy}-3-phenylpropan-1-one](/img/structure/B11096308.png)
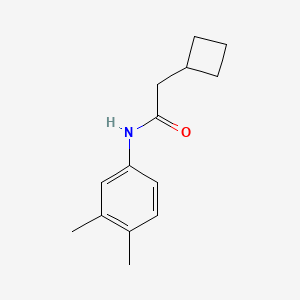

![4-[((E)-2-{2-[(2-Furylcarbonyl)amino]acetyl}hydrazono)methyl]phenyl 3-fluorobenzoate](/img/structure/B11096317.png)
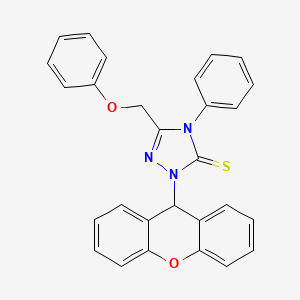
![ethyl 4-(5-{(E)-[1-(3-nitrophenyl)-2-oxo-5-phenyl-1,2-dihydro-3H-pyrrol-3-ylidene]methyl}furan-2-yl)benzoate](/img/structure/B11096336.png)
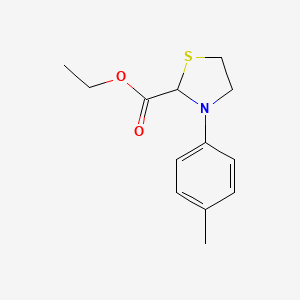
![2-(1,2,10,12,14-pentazapentacyclo[11.7.0.03,11.04,9.015,20]icosa-2,4,6,8,11,13,15,17,19-nonaen-10-yl)acetic acid](/img/structure/B11096360.png)
![6-Amino-4-(1,3-benzodioxol-5-yl)-3-(4-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11096363.png)
